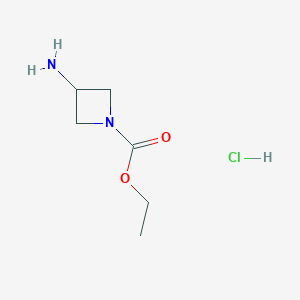

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride

Descripción general

Descripción

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride (CAS 1607274-65-6) is a four-membered azetidine ring derivative functionalized with an ethyl ester group at the 1-position and an amino group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂O₂, with a molecular weight of 180.63 g/mol . This compound is widely utilized in pharmaceutical and organic synthesis as a versatile building block due to its strained azetidine ring, which enhances reactivity in nucleophilic and ring-opening reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminoazetidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 3-azetidinecarboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and at a temperature range of 0-50°C . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group in ethyl 3-aminoazetidine-1-carboxylate hydrochloride participates in nucleophilic substitutions under mild conditions. For example:

Example Reaction :

this compound reacts with acyl chlorides or anhydrides to form N-acylated derivatives.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, DCM, RT | N-Acetyl-3-aminoazetidine ester | 85% |

Key Findings :

-

The hydrochloride salt requires neutralization (e.g., with TEA) to liberate the free amine before acylation .

-

Steric hindrance from the azetidine ring slows reaction kinetics compared to linear amines .

Coupling Reactions (Amide Bond Formation)

The compound is widely used in peptide coupling reactions. Carbodiimides like EDC/HOBt activate carboxyl groups for amide formation:

Example Protocol :

this compound was coupled with 3-trifluoromethylbenzoic acid using EDC/HOBt in DCM:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDC, HOBt, DCM | 20°C, 4 h | 3-Trifluoromethylbenzamide derivative | 80% |

Mechanistic Insight :

-

EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide .

-

The hydrochloride counterion necessitates stoichiometric base (e.g., TEA) for deprotonation .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, crucial for further functionalization:

Example Reaction :

Hydrolysis with NaOH under reflux:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 2 N NaOH, RT, 12 h | 3-Aminoazetidine-1-carboxylic acid | 90% |

Notes :

-

Hydrolysis proceeds faster in polar protic solvents (e.g., H₂O/EtOH) .

-

The amino group remains protonated under basic conditions, preventing side reactions .

Salt Metathesis

The hydrochloride salt can be converted to other salts for improved solubility or stability:

Example :

Treatment with silver nitrate yields the nitrate salt:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| AgNO₃, H₂O, RT | Ethyl 3-aminoazetidine-1-carboxylate nitrate | 78% |

Applications :

Reductive Alkylation

The amino group undergoes reductive alkylation with aldehydes or ketones:

Example :

Reaction with formaldehyde and NaBH₃CN:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCHO, NaBH₃CN, MeOH | N-Methyl-3-aminoazetidine ester | 70% |

Optimization :

Cycloaddition Reactions

The azetidine ring participates in [3+2] cycloadditions with nitrones or azides:

Example :

Reaction with benzyl azide under Cu(I) catalysis:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuI, DIPEA, DCM | Triazole-fused azetidine derivative | 65% |

Limitations :

Comparative Reactivity Table

| Reaction Type | Typical Reagents | Yield Range | Selectivity |

|---|---|---|---|

| Acylation | Ac₂O, EDC/HOBt | 75–90% | High |

| Ester Hydrolysis | NaOH, H₂O/EtOH | 85–95% | Moderate |

| Reductive Alkylation | RCHO, NaBH₃CN | 60–75% | Low |

| Cycloaddition | R-N₃, Cu(I) | 50–70% | Variable |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactive Compound Development

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as bronchodilators and anti-inflammatory agents, contributing to the development of new therapeutic drugs for respiratory diseases . The structural features of azetidines, including their ring strain, make them suitable for creating libraries of compounds that can exhibit diverse biological activities .

Peptidomimetics

The compound's structure allows it to be utilized in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics can enhance the efficacy and stability of therapeutic agents by improving their pharmacokinetic properties .

Synthetic Methodologies

Catalytic Processes

this compound is employed as a ligand in various catalytic processes. Its application in reactions such as reductions, cycloadditions, and C–C bond forming reactions has shown promising results, facilitating the synthesis of complex organic molecules . The ability to utilize this compound in nucleophilic ring-opening or expansion reactions is particularly noteworthy, as it leads to the formation of highly substituted acyclic amines or expanded ring systems .

Synthesis of Derivatives

Recent studies have highlighted methods for synthesizing derivatives of this compound. For instance, hydrolysis of related azetidine derivatives has been reported to yield amino acids that are valuable in further chemical transformations . This versatility in synthesis underscores the compound's importance in organic chemistry.

Case Studies

Case Study: Bronchodilator Development

Research has demonstrated the efficacy of azetidine derivatives as bronchodilators. In a study involving various substituted azetidines, this compound was identified as a key precursor leading to compounds with significant bronchodilatory activity. The mechanism involved modulation of airway smooth muscle tone through specific receptor interactions .

Case Study: Anti-inflammatory Agents

Another significant application is in the development of anti-inflammatory drugs. Compounds derived from this compound have been tested for their ability to inhibit pro-inflammatory cytokines. This research indicates potential therapeutic pathways for treating inflammatory diseases, showcasing the compound's relevance in pharmacology .

Mecanismo De Acción

The mechanism of action of ethyl 3-aminoazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

Ring Size and Strain: Ethyl 3-aminoazetidine-1-carboxylate HCl contains a four-membered azetidine ring, which introduces significant ring strain compared to the six-membered cyclohexane derivative (CAS 2126161-22-4). This strain enhances reactivity in ring-opening and cross-coupling reactions . Cyclohexane derivatives (e.g., CAS 2126161-22-4) exhibit lower strain, making them more stable but less reactive in synthetic applications .

Ester Group Variations :

- Replacing the ethyl ester with a tert-butyl group (e.g., CAS 1210273-37-2) increases steric bulk and hydrophobicity, which can hinder solubility in polar solvents but improve stability in acidic conditions .

Amino Group Modifications: The aminomethyl-substituted azetidine (CAS 147621-21-4) provides an extended carbon chain, enabling diverse functionalization pathways compared to the primary amine in the target compound .

Reactivity Insights :

- Azetidine vs. Cyclohexane : The azetidine ring in the target compound undergoes rapid ring-opening under acidic or nucleophilic conditions , whereas cyclohexane derivatives require harsher conditions for functionalization .

- Salt Form Stability : Hydrochloride salts (e.g., CAS 1607274-65-6, 2126161-22-4) improve crystallinity and shelf life compared to free-base analogs, critical for industrial-scale manufacturing .

Physicochemical Property Trends

- Solubility: The hydrochloride salt of ethyl 3-aminoazetidine-1-carboxylate exhibits higher water solubility than its tert-butyl counterpart due to reduced steric hindrance .

- Thermal Stability: tert-Butyl esters (e.g., CAS 1210273-37-2) decompose at higher temperatures (~200°C) compared to ethyl esters (~150°C), as noted in thermal gravimetric analyses .

Actividad Biológica

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from azetidine and features an amino group and a carboxylate moiety, which are crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 192.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, derivatives of azetidine have been shown to exhibit significant effects on neurotransmitter systems and cellular signaling pathways.

Key Mechanisms Include:

- Receptor Modulation: Compounds similar to ethyl 3-aminoazetidine have been identified as antagonists at serotonin receptors (5-HT3R and 5-HT6R), suggesting potential applications in treating mood disorders and obesity .

- Enzyme Inhibition: Some analogs have demonstrated inhibitory effects on enzymes involved in metabolic pathways, contributing to their pharmacological profiles .

Table 1: Biological Activity Summary

Case Study 1: Antagonist Properties

In a study examining the antagonist properties of various compounds, ethyl 3-aminoazetidine derivatives were shown to inhibit contraction induced by serotonin in guinea pig ileum preparations. The compounds demonstrated a dose-dependent inhibition, with effective concentrations ranging from 100 nM to 300 nM .

Case Study 2: Antiproliferative Effects

In vitro studies on cancer cell lines revealed that this compound exhibited significant antiproliferative effects. Specifically, it was found to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately , indicating a strong selective toxicity towards cancer cells compared to normal cells .

Research Findings

Recent research has highlighted the potential of azetidine derivatives, including this compound, in drug discovery. These compounds have been explored for their roles in:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-aminoazetidine-1-carboxylate hydrochloride, and what critical steps ensure high yield and purity?

- Methodological Answer : The synthesis typically involves:

- Boc Protection : Use tert-butyl 3-aminoazetidine-1-carboxylate as a precursor to protect the amine group during coupling reactions .

- Esterification : React the protected intermediate with ethyl chloroformate under anhydrous conditions.

- Deprotection and Salt Formation : Remove the Boc group using HCl/dioxane, followed by recrystallization in ethanol to isolate the hydrochloride salt .

Key purity checks include HPLC (≥95% purity) and NMR to confirm the absence of unreacted intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DO or CDCl to verify structural integrity. Peaks for the azetidine ring (δ ~3.5–4.5 ppm) and ethyl ester (δ ~1.2–1.4 ppm) should align with computational predictions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 191.7) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in acetonitrile and refine data using SHELXL .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis of the ester group .

- Handling : Use moisture-free gloveboxes for reactions, as the hydrochloride salt is hygroscopic. Monitor for discoloration, which indicates degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in -NMR) for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate with - COSY or HSQC NMR to assign ambiguous peaks. For example, azetidine ring protons may show complex splitting due to conformational rigidity .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) .

Q. What experimental factors influence the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Dependence : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH < 3) typically accelerate ester hydrolysis .

- Thermal Stress : Heat samples to 60°C and analyze decomposition kinetics using Arrhenius plots. The hydrochloride salt may decompose via retro-aza-Michael pathways at elevated temperatures .

Q. How can reaction conditions be optimized for coupling Ethyl 3-aminoazetidine-1-carboxylate with bioactive moieties (e.g., peptides)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like solvent (DMF vs. THF), coupling agents (EDC/HCl vs. HATU), and reaction time (2–24 hours). Assess yield and purity via UPLC .

- In Situ Monitoring : Employ FTIR to track carbodiimide-mediated coupling (disappearance of –N=C=N– stretch at 2100 cm) .

Propiedades

IUPAC Name |

ethyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKVCDCRZVSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.